2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound classified within the triazole derivatives. These compounds are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structure of this compound, characterized by a triazole ring and multiple aromatic substituents, contributes to its significant chemical and biological characteristics .
The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
The synthetic routes can lead to various products depending on the reaction conditions:
The molecular structure of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide features a triazole ring linked to a sulfur atom and an acetamide moiety. Its IUPAC name reflects its complex structure, which includes multiple functional groups that enhance its biological activity.
Molecular Formula: C16H12ClF3N5OS
Molecular Weight: Approximately 397.81 g/mol
InChI Key: InChI=1S/C16H12ClF3N5OS/c17-11-6-5-9(7-12(11)18)21-14(25)8-26-16-23-22-15(24(16)20)10-3-1-2-4-13(10)19/h1-7H,8,20H2,(H,21,25) .
The compound undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity:
The mechanism of action for 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide primarily involves its interaction with specific molecular targets:
The physical properties of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide include:
Chemical properties include reactivity with electrophiles and nucleophiles due to the presence of functional groups such as amines and thioethers .
The compound has several significant applications in scientific research:
CAS No.: 26532-22-9
CAS No.: 17190-80-6
CAS No.: 2390-99-0
CAS No.: 4210-82-6
CAS No.: 28387-44-2
CAS No.: 1356964-77-6